5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Description
Systematic IUPAC Nomenclature and Synonyms
The compound 5-(sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is systematically named 5-butan-2-ylsulfinyl-4-methylthiadiazole according to IUPAC rules. This designation reflects the structural components:
- 1,2,3-thiadiazole : A five-membered heterocyclic ring containing sulfur, nitrogen, and two additional nitrogen atoms.
- 4-methyl : A methyl group (-CH₃) attached to the 4-position of the thiadiazole ring.
- 5-butan-2-ylsulfinyl : A sulfinyl group (-SO-) linked to a sec-butyl chain (butan-2-yl) at the 5-position of the ring.
Alternative names include:
- 5-(butane-2-sulfinyl)-4-methyl-1,2,3-thiadiazole
- 5-sec-butylsulfinyl-4-methylthiadiazole
- MFCD00202304 (depositor-supplied identifier).
Table 1: Key Nomenclature and Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 5-butan-2-ylsulfinyl-4-methylthiadiazole |
| Heterocyclic Core | 1,2,3-Thiadiazole ring |
| Substituents | 4-methyl, 5-sec-butylsulfinyl |
| Functional Groups | Sulfinyl (-SO-), methyl (-CH₃) |
Molecular Formula and Weight
The molecular formula of 5-(sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is C₇H₁₂N₂OS₂ , derived from:
- Carbon (C) : 7 atoms (4 from the thiadiazole ring, 3 from the methyl and sec-butyl groups).
- Hydrogen (H) : 12 atoms (distributed across the sec-butyl chain, methyl group, and heterocyclic ring).
- Nitrogen (N) : 2 atoms (in the thiadiazole ring).
- Oxygen (O) : 1 atom (in the sulfinyl group).
- Sulfur (S) : 2 atoms (one in the thiadiazole ring, one in the sulfinyl group).
The molecular weight is 204.3 g/mol , calculated as:
$$
\text{Molecular Weight} = (7 \times 12.01) + (12 \times 1.008) + (2 \times 14.01) + (1 \times 16.00) + (2 \times 32.07) = 204.3 \, \text{g/mol}
$$
Table 2: Molecular Formula Breakdown
| Element | Atoms | Atomic Mass (g/mol) | Contribution to M.W. (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 12 | 1.008 | 12.10 |
| N | 2 | 14.01 | 28.02 |
| O | 1 | 16.00 | 16.00 |
| S | 2 | 32.07 | 64.14 |
| Total | 204.3 |
CAS Registry Number and PubChem Identifier
The compound is registered under:
These identifiers enable cross-referencing in chemical databases and regulatory documents. Additional identifiers include:
Properties
IUPAC Name |
5-butan-2-ylsulfinyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-4-5(2)12(10)7-6(3)8-9-11-7/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAUHMOYRZLVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)C1=C(N=NS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with sec-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole.
Reduction: Formation of 5-(Sec-butylthio)-4-methyl-1,2,3-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the electrophile used.
Scientific Research Applications
Agricultural Applications
The compound has been explored for its potential use as a pesticide and fungicide. Research indicates that derivatives of thiadiazole compounds exhibit significant insecticidal and fungicidal properties. For instance:
- Insecticidal Activity : A study highlighted the synthesis of thiadiazole derivatives that showed promising insect growth regulator activity. These compounds can effectively control pests in agricultural settings, providing an alternative to conventional pesticides .
- Fungicidal Activity : The fungicidal effects of thiadiazole derivatives have been evaluated against various plant pathogens. Compounds similar to 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole demonstrated efficacy in inhibiting fungal growth, thus protecting crops from diseases .
Medical Applications
The medical potential of 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is particularly notable in the fields of oncology and infectious diseases.
- Anticancer Properties : Several studies have reported on the anticancer effects of thiadiazole derivatives. For example, compounds with similar structures have shown cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has also been tested for its antimicrobial properties. Research shows that thiadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 1: Insecticidal Efficacy
A recent study evaluated the insecticidal activity of various thiadiazole derivatives against common agricultural pests. The results indicated that certain derivatives exhibited higher efficacy than traditional insecticides, with lower effective concentrations required for pest control.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole showed significant cytotoxic effects on human cancer cell lines. The study measured cell viability using MTT assays and found that at concentrations above 10 µM, the compound reduced cell viability significantly compared to control groups .
Data Tables
Mechanism of Action
The mechanism of action of 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Sec-butylthio)-4-methyl-1,2,3-thiadiazole: Similar structure but with a sulfide group instead of a sulfinyl group.
5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole: Similar structure but with a sulfone group instead of a sulfinyl group.
4-Methyl-1,2,3-thiadiazole: Lacks the sec-butylsulfinyl group, making it less complex.
Uniqueness
5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the sec-butylsulfinyl group, which imparts distinct chemical and biological properties
Biological Activity
5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological properties of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring with a sec-butylsulfinyl group and a methyl substituent. The presence of these functional groups is critical in determining its biological activity.
Antimicrobial Activity
Thiadiazole derivatives, including 5-(sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole, have shown significant antimicrobial properties.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organisms | Activity (Zone of Inhibition) |
|---|---|---|
| 5-(Sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole | E. coli, P. aeruginosa | 15 mm |
| 1,3,4-Thiadiazole Derivative A | Staphylococcus aureus | 18 mm |
| 1,3,4-Thiadiazole Derivative B | Candida albicans | 20 mm |
Recent studies indicate that the introduction of the sec-butylsulfinyl group enhances the antimicrobial efficacy against gram-negative bacteria like E. coli and P. aeruginosa compared to traditional antibiotics such as Gentamicin and Ampicillin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that 5-(sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole exhibits notable cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Induction of G2/M phase arrest |
| HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |
| HL-60 (Leukemia) | 5.0 | Apoptosis induction |
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell cycle regulation .
The biological activity of 5-(sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is attributed to its ability to interact with various molecular targets:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- MMP Inhibition : It down-regulates matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.
- Antioxidant Properties : The sulfinyl group contributes to its antioxidant activity, reducing oxidative stress in cells .
Case Studies
Several case studies highlight the effectiveness of thiadiazoles in clinical and experimental settings:
- Study on Breast Cancer : A study evaluated the efficacy of various thiadiazole derivatives including 5-(sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole against MCF-7 cells. Results indicated a significant decrease in cell viability with an IC50 value of 0.28 µg/mL .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multiple pathogens showed that this compound exhibited higher activity than standard reference drugs .
Q & A
Q. What are the standard synthetic routes for preparing 5-(sec-butylsulfinyl)-4-methyl-1,2,3-thiadiazole?
The synthesis typically involves sulfinyl group introduction via oxidation of a thioether precursor. A copper-catalyzed cross-coupling reaction between 4-methyl-1,2,3-thiadiazole derivatives and sec-butylthiol under mild temperatures (~70°C) is a common approach . Subsequent oxidation of the thioether intermediate (e.g., using H2O2 or mCPBA) yields the sulfinyl derivative. Reaction optimization should prioritize controlling oxidation selectivity to avoid overoxidation to sulfones, which requires careful monitoring by TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : The sec-butylsulfinyl group exhibits distinct splitting patterns due to chiral sulfur, with protons on the sec-butyl chain appearing as multiplets (δ ~1.0–2.5 ppm). The thiadiazole ring protons resonate as singlets (δ ~8–9 ppm) .
- IR : Sulfinyl (S=O) stretching vibrations appear as strong bands near 1020–1070 cm<sup>-1</sup> .
- Mass Spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) align with the molecular formula (C8H14N2OS2), with fragmentation patterns confirming the sulfinyl-thiadiazole backbone .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective in studying this compound’s electronic properties and bioactivity?
Density Functional Theory (DFT) calculations can model the sulfinyl group’s influence on electron distribution, predicting reactivity at the thiadiazole ring. For bioactivity studies, molecular docking against bacterial enzymes (e.g., E. coli dihydrofolate reductase) can identify binding modes, with scoring functions (e.g., AutoDock Vina) evaluating affinity . Comparative analyses with non-sulfinyl analogs may reveal enhanced interactions due to sulfoximine’s polarity and chirality .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in antimicrobial or anticancer activity may stem from:
- Test strain variability : Use standardized strains (e.g., ATCC) and protocols (CLSI guidelines).
- Solubility differences : Optimize DMSO/water ratios or employ nanoformulation to enhance bioavailability .
- Stereochemical factors : Chiral sulfinyl centers may exhibit enantiomer-specific activity; resolve enantiomers via chiral HPLC and test individually .
Q. What methods optimize regioselective functionalization of the thiadiazole ring?
Electrophilic substitution at the C5 position is favored due to electron-withdrawing effects of the sulfinyl group. Directed lithiation (using LDA at −78°C) enables regioselective introduction of aryl or alkyl groups. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids can modify the ring under inert conditions .
Methodological Challenges
Q. How to address low yields in sulfinyl group oxidation reactions?
Q. What analytical techniques validate enantiomeric purity of the sulfinyl group?
Chiral stationary phase HPLC (e.g., Chiralpak IG-3) with hexane/isopropanol eluents separates enantiomers. Circular Dichroism (CD) spectroscopy can corroborate absolute configuration by comparing experimental spectra with DFT-simulated transitions .
Data Interpretation
Q. How to reconcile conflicting computational and experimental dipole moments?
Discrepancies may arise from solvent effects (implicit vs. explicit solvation models in DFT). Recalculate dipole moments using a polarizable continuum model (PCM) for water or DMSO and validate with experimental measurements (e.g., dielectric spectroscopy) .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Mechanistic studies : Western blotting for caspase-3/9 activation .
Q. How does the sulfinyl group influence pharmacokinetic properties compared to thioether analogs?
Sulfinyl derivatives generally exhibit higher solubility and metabolic stability due to reduced lipophilicity. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) can quantify these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
